molecular formula C24H35NO2 B1389592 3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline CAS No. 1040679-91-1

3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline

Cat. No. B1389592
CAS RN: 1040679-91-1
M. Wt: 369.5 g/mol
InChI Key: PPMVPEIZGVUJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name provides a systematic way of naming chemical substances, allowing the compound’s structure to be understood from its name. The molecular formula gives the types and numbers of atoms present in a molecule, while the structural formula shows how these atoms are connected .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the transformations that a compound undergoes when it reacts with other substances. The analysis includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed .


Physical And Chemical Properties Analysis

The physical properties of a compound include its state of matter (solid, liquid, gas), melting point, boiling point, density, solubility, and color. The chemical properties refer to its reactivity with other substances .

Safety And Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This includes its toxicity, flammability, and reactivity. Safety data sheets (SDS) provide information on the safe handling, storage, and disposal of chemical substances .

Future Directions

Future directions in the study of a compound could include exploring new synthesis methods, investigating its potential uses, or studying its effects on human health or the environment .

properties

IUPAC Name

3-heptoxy-N-[2-(2-propan-2-ylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO2/c1-4-5-6-7-10-17-26-22-13-11-12-21(19-22)25-16-18-27-24-15-9-8-14-23(24)20(2)3/h8-9,11-15,19-20,25H,4-7,10,16-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMVPEIZGVUJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NCCOC2=CC=CC=C2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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